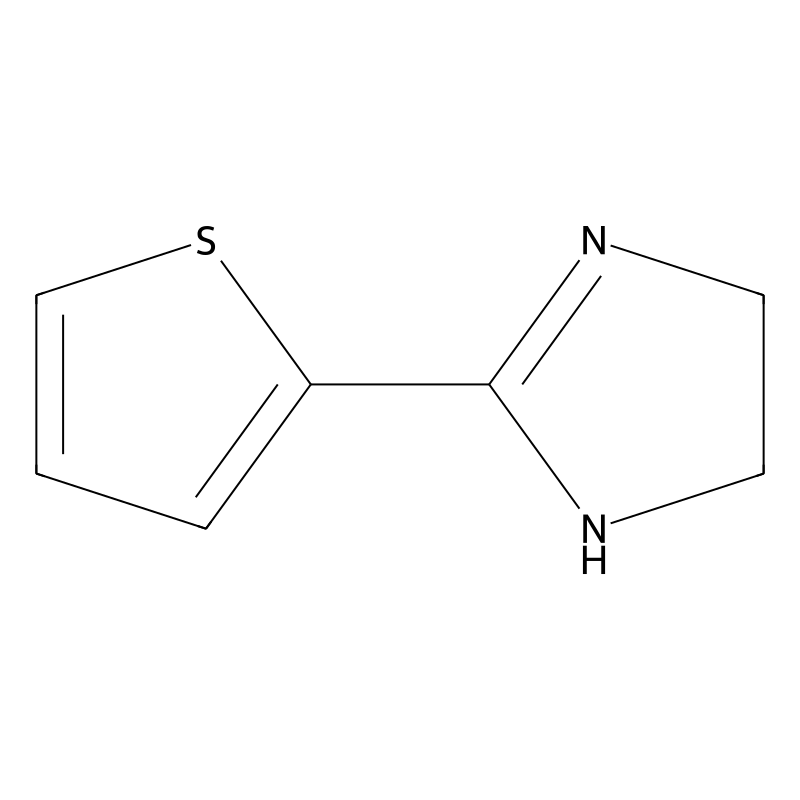

2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Design:

The structure of THI incorporates a five-membered heterocyclic ring system, a common feature in various biologically active molecules. This characteristic makes THI a potential candidate for ligand design, particularly for targeting receptors containing similar binding pockets. Studies have shown that related imidazole-based compounds can act as ligands for imidazoline receptors, which play a role in various physiological processes, including blood pressure regulation and pain perception [].

Medicinal Chemistry:

The presence of both nitrogen and sulfur atoms in THI's structure suggests potential applications in medicinal chemistry. Nitrogen-containing heterocycles are frequently found in drugs, and sulfur atoms can contribute to various biological activities. However, further research is needed to explore the specific properties and potential therapeutic applications of THI in this domain [].

2-(Thiophen-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound characterized by the presence of both a thiophene ring and an imidazole ring. The thiophene ring is a five-membered aromatic ring containing sulfur, while the imidazole ring consists of five members with two nitrogen atoms. This compound has the molecular formula and a molecular weight of approximately 152.22 g/mol. The compound is identified by the CAS number 45753-18-2 .

The chemical behavior of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole allows it to participate in various reactions typical of imidazole and thiophene derivatives. Notably, it can undergo cyclization reactions, nucleophilic substitutions, and condensation reactions. One common method for synthesizing this compound involves the condensation reaction between thiophene-2-carbaldehyde and ethylenediamine under acidic conditions, leading to the formation of an intermediate Schiff base that cyclizes to yield the imidazole structure .

Research into the biological activity of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole indicates potential applications as an antimicrobial and antifungal agent. Additionally, it has been explored for its anti-inflammatory and anticancer properties, making it a candidate for drug development . Its unique structure may contribute to its efficacy in interacting with biological targets.

Synthetic Routes

The primary synthetic route for 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole involves:

- Condensation Reaction: Thiophene-2-carbaldehyde reacts with ethylenediamine in an acidic medium.

- Formation of Schiff Base: The initial reaction forms a Schiff base which subsequently cyclizes to form the imidazole ring.

Industrial Production

While large-scale industrial production methods are not extensively documented, optimization of reaction conditions such as temperature control, catalyst use, and solvent systems would be critical for maximizing yield and purity in industrial settings .

The applications of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole span various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its potential as an antimicrobial and antifungal agent.

- Medicine: Explored for drug development due to its anti-inflammatory and anticancer properties .

Interaction studies concerning 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole focus on its biological activity against various pathogens and its potential mechanisms of action in inhibiting inflammation or cancer cell proliferation. Specific studies may include assessing its binding affinity to biological receptors or enzymes involved in disease processes .

Several compounds share structural similarities with 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiophene-2-carboxylic acid | Thiophene derivative | Contains a carboxylic acid functional group |

| 1H-Imidazole | Imidazole derivative | Lacks thiophene structure |

| 2-Methylimidazole | Imidazole derivative | Methyl substitution on imidazole |

Uniqueness: The uniqueness of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole lies in its combination of both thiophene and imidazole rings within a single molecule. This dual functionality enables it to engage in a broader range of